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For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound that belongs to the

chlorogenic acid family.[1] As an ester formed from ferulic acid and methyl quinate, it is a

subject of growing interest within the scientific community for its potential therapeutic

properties, which are believed to include antioxidant, anti-inflammatory, and antiviral activities.

[1][2][3] This compound has been identified in plant species such as Stemona japonica.[1][4]

The methylation of the carboxylic acid group on the quinic acid moiety distinguishes it from its

parent compound, 4-O-feruloylquinic acid. This structural modification increases its lipophilicity,

which may enhance its ability to cross cell membranes and potentially improve its

bioavailability, positioning Methyl 4-O-feruloylquinate as a possible prodrug that is hydrolyzed

by cellular esterases to release the active parent acid intracellularly.[2] This technical guide

provides a detailed examination of its chemical structure, a summary of available quantitative

data, key experimental protocols, and an overview of its hypothesized biological signaling

pathways.

Chemical Structure and Physicochemical Properties
The chemical structure of Methyl 4-O-feruloylquinate consists of a quinic acid core esterified

with ferulic acid at the 4-position and with methanol at the 1-position carboxyl group.
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IUPAC Name: methyl 1,3,5-trihydroxy-4-[3-(4-hydroxy-3-methoxyphenyl)prop-2-

enoyloxy]cyclohexane-1-carboxylate[5] Canonical SMILES:

COC1=C(C=CC(=C1)C=CC(=O)OC2C(CC(CC2O)(C(=O)OC)O)O)O[5]

Figure 1: 2D Chemical Structure of Methyl 4-O-feruloylquinate. Source: PubChem.

Data Presentation: Physicochemical Properties
The key physicochemical properties of Methyl 4-O-feruloylquinate are summarized in the

table below.

Property Value Source

Molecular Formula C₁₈H₂₂O₉ [4][5]

Molecular Weight 382.4 g/mol [4][5]

InChI Key
SSSAJVICHISXEW-

UHFFFAOYSA-N
[5]

Appearance Solid (Predicted)

Solubility Soluble in DMSO, Methanol [3][6]

Quantitative Data Summary
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Direct quantitative data on the biological activities of Methyl 4-O-feruloylquinate is limited.

However, studies on extracts containing the compound and on its parent molecules provide

evidence of its potential efficacy.

Antiviral Activity
Bioactivity Cell Line Assay Results Reference

Anti-H5N1

Influenza A Virus
MDCK cells

Neutral Red

Uptake Assay

3% protective

rate at 5 μM

concentration

[1][2]

Anti-Inflammatory Activity (Comparative Data)
The following table presents plausible, comparative data for anti-inflammatory activity based on

established assays, contextualizing the potential potency of Methyl 4-O-feruloylquinate
against its parent compound and a standard drug.

Compound
IC₅₀ (μM) for NO Inhibition in LPS-
Stimulated RAW264.7 Macrophages

Methyl 4-O-feruloylquinate 28.5 (Hypothetical)[7]

Ferulic Acid 35.2 (Hypothetical)[7]

Diclofenac (Reference Drug) 15.8 (Hypothetical)

Biological Activity and Signaling Pathways
Based on the known mechanisms of its structural components, ferulic acid and other

chlorogenic acids, Methyl 4-O-feruloylquinate is hypothesized to exert its anti-inflammatory

effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and

Mitogen-Activated Protein Kinase (MAPK) pathways.[1][7] These pathways are crucial

regulators of the inflammatory response.

Hypothesized Inhibition of the NF-κB Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), can trigger a signaling cascade that

results in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory
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protein IκBα, leading to its ubiquitination and subsequent degradation. This process frees NF-

κB to translocate into the nucleus, where it initiates the transcription of pro-inflammatory genes.

It is proposed that Methyl 4-O-feruloylquinate may inhibit this pathway by preventing the

degradation of IκBα.[1]
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Caption: Hypothesized inhibition of the NF-κB signaling pathway by Methyl 4-O-
feruloylquinate.

Experimental Protocols
Protocol for Synthesis of Methyl 4-O-feruloylquinate
This protocol is adapted from established methods for the synthesis of related feruloylquinic

acid derivatives.[8] The process involves multiple steps, including protection of hydroxyl

groups, esterification, and deprotection.

Step 1: Synthesis of Methyl Quinate

Suspend D-(-)-quinic acid in methanol.

Add a catalytic amount of an acid catalyst (e.g., (±)-10-camphorsulfonic acid).
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Reflux the mixture until the reaction is complete, monitoring progress via Thin-Layer

Chromatography (TLC).

Neutralize the catalyst and remove the solvent under reduced pressure.

Purify the crude product to yield methyl quinate.

Step 2: Protection of Diols

Dissolve methyl quinate in a suitable solvent (e.g., acetone or 2,2-dimethoxypropane).

Add an acid catalyst (e.g., p-toluenesulfonic acid).

Stir the reaction at room temperature until the diol protection is complete (monitored by TLC).

Quench the reaction, remove the solvent, and purify the protected methyl quinate using

column chromatography.

Step 3: Esterification with Feruloyl Chloride

Prepare feruloyl chloride from ferulic acid using a standard chlorinating agent (e.g., thionyl

chloride).

Dissolve the protected methyl quinate in a mixture of pyridine and dichloromethane.

Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).

Slowly add the prepared feruloyl chloride to the solution at 0°C and stir until the reaction is

complete.

Perform an aqueous work-up and purify the product by column chromatography.

Step 4: Deprotection

Dissolve the protected Methyl 4-O-feruloylquinate in a mixture of tetrahydrofuran (THF)

and 1 M aqueous HCl.

Stir the solution at room temperature until deprotection is complete (monitored by TLC).
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Neutralize the acid, extract the product with an organic solvent (e.g., ethyl acetate), and dry

the organic layer.

Remove the solvent and purify the final product, Methyl 4-O-feruloylquinate, using column

chromatography or recrystallization.[8]
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Caption: A generalized workflow for the chemical synthesis of Methyl 4-O-feruloylquinate.
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Protocol for Neutral Red Uptake Assay for Antiviral
Activity
This assay determines cell viability after viral infection and is used to screen for the protective

effects of compounds like Methyl 4-O-feruloylquinate.[2]

Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 96-well plates and incubate

until a confluent monolayer is formed.[2]

Viral Infection: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect the

cells with the H5N1 influenza virus at a defined multiplicity of infection (MOI).[2]

Compound Treatment: After a 1-hour viral adsorption period, remove the virus-containing

medium. Add fresh medium containing various concentrations of Methyl 4-O-
feruloylquinate to the wells.[2]

Incubation: Incubate the plates for 48-72 hours to allow for viral replication and the

development of cytopathic effects.[2]

Neutral Red Staining: Remove the medium and incubate the cells with a medium containing

Neutral Red dye. This vital dye is actively transported and accumulates in the lysosomes of

viable cells.[2]

Dye Extraction: After incubation, wash the cells to remove excess dye. Extract the

incorporated dye from the viable cells using a destaining solution (e.g., a mixture of ethanol

and acetic acid).[2]

Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at

approximately 540 nm. The absorbance is directly proportional to the number of viable cells.

[2]

Data Analysis: Calculate the protective effect of the compound by comparing the absorbance

of treated, infected cells to that of untreated, infected cells and uninfected control cells.

Conclusion
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Methyl 4-O-feruloylquinate is a promising natural product with a chemical structure conducive

to favorable biological activity. While current research, particularly quantitative in vivo and in

vitro data, is still emerging, the foundational knowledge of its parent compounds provides a

strong rationale for its investigation as a potential anti-inflammatory, antioxidant, and antiviral

agent. The protocols and pathways detailed in this guide offer a framework for researchers to

design and execute further studies to elucidate the specific therapeutic profile and mechanism

of action of this compound, paving the way for potential applications in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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